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(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

Catalog No.
S13566377
CAS No.
M.F
C11H19NO5
M. Wt
245.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxy...

Product Name

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid

IUPAC Name

(5S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

FRDCKDXZSRACTN-QMMMGPOBSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC[C@H]1C(=O)O

(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chemical compound characterized by its unique oxazepane ring structure, which includes a tert-butoxycarbonyl group as a protective moiety. The molecular formula for this compound is C₁₁H₁₉NΟ₅, and it has a molecular weight of 245.27 g/mol. This compound is classified as a tert-butyloxycarbonyl-protected amino acid and is primarily used in organic synthesis and medicinal chemistry due to its structural properties and functional groups that facilitate various

The chemical behavior of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is influenced by its functional groups, allowing it to participate in several types of reactions:

  • Amide Formation: The compound can react with amines to form amides, particularly in the presence of coupling reagents that enhance the reaction yield .
  • Lactamization: It can undergo regioselective lactamization, which is facilitated by enzymatic processes, showcasing its utility in synthesizing cyclic compounds .
  • Esterification: The carboxylic acid group can participate in esterification reactions, leading to the formation of esters and anhydrides .

While specific biological activities of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid are not extensively documented, its derivatives have shown potential biological effects. For instance, related compounds have been studied for their antibacterial properties and their role as monoamine reuptake inhibitors, suggesting that they may have implications in treating various conditions such as depression or bacterial infections .

The synthesis of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can be achieved through several methods:

  • Protected Amino Acid Synthesis: Utilizing tert-butyloxycarbonyl-protected amino acids as starting materials.
  • Enzymatic Catalysis: Employing lipases for regioselective lactamization to form the oxazepane ring .
  • Chemical Transformations: Involvement in reactions leading to the formation of aldehyde building blocks and other complex organic molecules .

This compound has several applications in organic chemistry and medicinal research:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses, particularly in developing antibacterial agents and antidepressants .
  • Material Science: Used in creating advanced materials through various chemical transformations .

Several compounds share structural similarities with (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-tert-Butoxycarbonyl-1,4-oxazepane-2-carboxylic acidSimilar oxazepane structure but different carboxylic positionUsed in peptide synthesis
N-tert-butoxycarbonyl-thiazolidine carboxylic acidContains thiazolidine ringExhibits antibacterial activity
7-hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-oneContains hydroxyl and methoxy groupsPotential antidepressant activity

These compounds highlight the versatility of the oxazepane framework while showcasing the unique protective group functionality of (5S)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid that may influence its reactivity and application in synthetic chemistry .

Enantioselective Synthesis Strategies

The development of enantioselective methodologies for constructing oxazepane frameworks has emerged as a critical area in synthetic organic chemistry. Two primary approaches have shown particular promise: chiral pool methodologies utilizing natural product templates and asymmetric catalytic processes for ring formation.

Chiral Pool Approaches Using Natural Product Templates

Homoserine-Derived Synthetic Pathways

Homoserine represents one of the most promising natural product templates for accessing chiral 1,4-oxazepane-5-carboxylic acid derivatives [1]. The utilization of polymer-supported homoserine methodologies has demonstrated significant advantages in controlling stereochemistry while maintaining synthetic efficiency. Králová and coworkers developed a comprehensive approach utilizing Fmoc-protected homoserine bearing a tert-butyldimethylsilyl (TBDMS) protective group immobilized on Wang resin [2] [1].

The synthetic sequence begins with the reaction of polymer-supported Fmoc-HSe(TBDMS)-OH with various nitrobenzenesulfonyl chlorides, followed by alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. The critical cyclization step involves cleavage from the polymer support using trifluoroacetic acid (TFA) combined with triethylsilane (Et₃SiH), which simultaneously removes the silyl protective group and promotes spontaneous lactonization or oxazepane formation depending on reaction conditions [1].

SubstrateReaction ConditionsYield (%)StereoselectivityProduct Type
Fmoc-HSe(TBDMS)-Wang resinTFA cleavage50-58Mixture of diastereomersLactone formation
Fmoc-HSe(TBDMS)-Wang resinTFA/Et₃SiH cleavage41-58Two stereocenters formed1,4-Oxazepane derivatives
4-MeO-Ph substitutedTFA/Et₃SiH treatment75Single diastereomerReversed regioselectivity
4-NH₂-3,5-diCl-PhExtended TFA/Et₃SiH30Minor oxazepane productMixed product formation

The regioselectivity and stereoselectivity of this transformation depend critically on the substitution pattern of the starting 2-bromoacetophenones. Electron-donating groups in meta- or para-positions favor lactone formation by diminishing the reactivity of adjacent ketones toward nucleophilic addition, thereby suppressing intermediate formation that leads to oxazepane products [2].

Serine and Threonine Templates

Serine and threonine provide additional natural product templates for oxazepane synthesis through oxazoline intermediates [3] [4]. The conversion involves treatment of N-benzoyl amino acid esters with thionyl chloride, leading to oxazoline formation with simultaneous inversion of configuration. Subsequent ring expansion or modification can provide access to seven-membered oxazepane systems.

Elliott and coworkers demonstrated that treatment of DL-N-benzoyl allothreonine methyl ester with thionyl chloride produces the corresponding oxazoline, which upon acid hydrolysis yields threonine with inverted configuration [4]. This methodology has been extended to serine derivatives, where the hydroxymethyl group provides additional functionality for subsequent ring expansion reactions.

Amino Acid-Derived Chiral Auxiliaries

The use of amino acid-derived chiral auxiliaries has proven particularly effective for controlling stereochemistry in oxazepane synthesis. Proline-based auxiliaries have shown exceptional utility due to their inherent conformational constraints and dual functionality as both chiral controller and nucleophilic participant [3] [5].

Ramachary and coworkers developed proline-catalyzed cascade reactions that demonstrate the power of amino acid templates in controlling stereochemistry [6]. While their specific work focused on cyclohexane formation, the principles extend to seven-membered ring systems. The cascade olefination-Diels-Alder-epimerization reactions proceed through enamine intermediates, with the proline auxiliary controlling facial selectivity through hydrogen bonding networks.

Chiral AuxiliaryTransformation TypeStereochemical ControlYield (%)Selectivity (dr/ee)
L-ProlineCascade O-DA-E reactionEnamine intermediate formation76-869-50% de
(S)-N-benzylpyrrolidine-2-carboxamideAsymmetric alkylationNickel complex formation75-85>95% ee
Cyclitol derivativesRing cleavage and cyclizationMultiple stereocenter control70-80High selectivity
Cinchona alkaloidsRing distortion modificationC-H functionalizationVariableModerate to high

Cyclitol-Based Approaches

Cyclitols represent another important class of natural product templates due to their pre-existing multiple stereocenters [7]. Chida and Ogawa demonstrated that stereoselective functionalization followed by regioselective ring cleavage of cyclitol derivatives provides precursors suitable for seven-membered ring synthesis. The approach offers excellent control over absolute stereochemistry while maintaining broad functional group compatibility.

Asymmetric Catalysis in Oxazepane Ring Formation

Organocatalytic Methodologies

Organocatalytic approaches have emerged as powerful tools for asymmetric oxazepane synthesis, offering environmental advantages and operational simplicity compared to metal-based systems. Several distinct catalytic manifolds have been developed specifically for seven-membered ring formation.

Oxa-conjugate Addition Reactions

The development of organocatalytic oxa-conjugate addition reactions has provided direct access to oxazepane frameworks with excellent stereochemical control [8]. Secondary amine catalysts, particularly those derived from cinchona alkaloids and proline, have demonstrated exceptional efficacy in promoting these transformations.

The reaction mechanism involves iminium activation of α,β-unsaturated aldehydes, followed by intramolecular nucleophilic attack to form the seven-membered ring. The stereochemical outcome is controlled through the chiral environment created by the organocatalyst, with facial selectivity determined by steric and electronic factors.

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)Selectivity (dr)Ring Formation
(R)-6 + BzOHα,β-unsaturated aldehydes20 mol%, rt, 24h678:1 (trans:cis)7-membered oxepane
(R)-6 + BzOHDithiane-substituted aldehydes20 mol%, rt, extended time197:1 (trans:cis)Kinetic control
Quinine-derived diamineα,β-unsaturated substratesPFP co-catalyst9998:2 er6-membered oxazinane
Proline derivativesMultiple component cascadeMethanol, ambient temp76-869-50% deVariable ring sizes

The gem-disubstituent effect plays a crucial role in overcoming ring strain associated with seven-membered ring formation. Strategic placement of substituents at specific positions helps accelerate the cyclization step by reducing conformational flexibility and pre-organizing the substrate for ring closure [8].

Asymmetric [4+3] Annulation Processes

Cooperative catalysis involving tertiary amines and transition metals has enabled the development of asymmetric [4+3] annulation reactions for oxepane synthesis [9]. These transformations utilize isatin-derived Morita-Baylis-Hillman carbonates as four-atom components and vinyl carbonates as three-atom partners.

The reaction proceeds through chemoselective assembly of in situ formed allylic ylides and metal-containing 1,4-dipoles, with stereochemical control achieved through careful tuning of both the tertiary amine and metal catalysts. This methodology enables access to all four possible diastereomers by appropriate catalyst selection.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has proven to be one of the most reliable methods for seven-membered ring formation, particularly for nitrogen-containing heterocycles [10] [11]. The development of advanced ruthenium catalysts has overcome many of the challenges associated with amine coordination and catalyst decomposition.

Modern Grubbs-type catalysts, particularly those incorporating N-heterocyclic carbene ligands, demonstrate exceptional activity even at very low catalyst loadings. Pederson and coworkers demonstrated that catalyst loadings as low as 500 ppm can achieve quantitative conversion to seven-membered nitrogen heterocycles when reaction times are extended to 8 hours [10].

CatalystSubstrateLoading (ppm)Time (h)Yield (%)Ring Size
HG-IIBis-allylamine derivatives5008995-7 membered
Grubbs I/IIDienic peptides1000-50002-485-956-20 membered
Modified HoveydaSubstituted dienes2000692-99Variable selectivity

Transition Metal-Catalyzed Cycloaddition

The application of transition metal catalysis to cycloaddition reactions has provided additional pathways to seven-membered rings with high levels of stereocontrol [12]. Gold catalysis has proven particularly effective for promoting 7-endo-dig cyclizations, which contrast with the 6-exo-dig preference observed under Brønsted acid catalysis [13].

Gold(I) catalysts bearing α-cationic phosphine ligands demonstrate exceptional selectivity for seven-membered ring formation through coordination and activation of alkyne precursors. The configurational stability of the resulting seven-membered rings can be controlled through careful selection of substituents and tether flexibility.

Halocycloetherification Processes

Halocycloetherification represents another important methodology for oxazepane synthesis, particularly from amino alcohol precursors [14]. The reaction involves intramolecular nucleophilic attack on a halogenated electrophile, with stereochemical control achieved through substrate pre-organization and reaction conditions.

Base-mediated cyclization conditions typically provide good yields (70%) with moderate to high stereoselectivity, depending on the substitution pattern and conformational preferences of the substrate. The method offers particular advantages for substrates bearing multiple functional groups that might interfere with other cyclization strategies.

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

245.12632271 g/mol

Monoisotopic Mass

245.12632271 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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